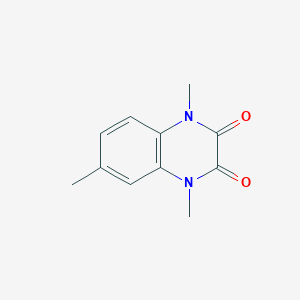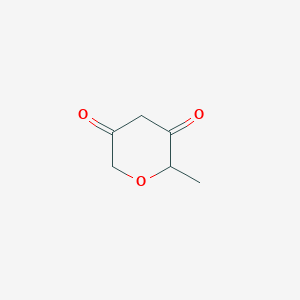
(5-((Pentylamino)methyl)thiophen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
(5-((Pentylamino)methyl)thiophen-2-yl)boronic acid is an organoboron compound that features a thiophene ring substituted with a pentylamino group and a boronic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-((Pentylamino)methyl)thiophen-2-yl)boronic acid typically involves the functionalization of a thiophene ring. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(5-((Pentylamino)methyl)thiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The thiophene ring can undergo reduction reactions to form dihydrothiophene derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can react with the boronic acid group under basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Dihydrothiophene derivatives.
Substitution: Substituted boronic acid derivatives.
科学的研究の応用
(5-((Pentylamino)methyl)thiophen-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and organic semiconductors.
作用機序
The mechanism of action of (5-((Pentylamino)methyl)thiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, followed by transmetalation and reductive elimination steps to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, transferring its organic group to the palladium catalyst.
類似化合物との比較
Similar Compounds
(5-(Dimethylamino)thiophen-2-yl)boronic acid: Similar structure but with a dimethylamino group instead of a pentylamino group.
(5-((tert-Butoxycarbonyl)amino)methyl)thiophen-2-yl)boronic acid: Contains a tert-butoxycarbonyl-protected amino group.
Uniqueness
(5-((Pentylamino)methyl)thiophen-2-yl)boronic acid is unique due to its pentylamino substitution, which can influence its reactivity and solubility properties. This makes it a valuable compound for specific synthetic applications where other boronic acids may not be suitable.
特性
分子式 |
C10H18BNO2S |
|---|---|
分子量 |
227.14 g/mol |
IUPAC名 |
[5-[(pentylamino)methyl]thiophen-2-yl]boronic acid |
InChI |
InChI=1S/C10H18BNO2S/c1-2-3-4-7-12-8-9-5-6-10(15-9)11(13)14/h5-6,12-14H,2-4,7-8H2,1H3 |
InChIキー |
UKHMXOFKCWZETI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC=C(S1)CNCCCCC)(O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Fluoro-6-[1,1-bis(2-pyridinyl)ethyl]pyridine](/img/structure/B8318176.png)
![Methyl 3-[bis(2-hydroxyethyl)amino]-2,6-dinitrobenzoate](/img/structure/B8318189.png)



![2-ethyl-9-methyl-13-(2-phenylethyl)-5-(1H-pyrrol-2-yl)-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B8318214.png)



![4'-chloro-4-hydroxy-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B8318227.png)
